

Application Notes: UPLC-Q-TOF-MS Analysis of Rehmaionoside B

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Rehmaionoside B

CAS No.: 104056-83-9

Cat. No.: S640531

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Introduction

Rehmaionoside B is a significant bioactive compound found in *Rehmannia glutinosa* with potential therapeutic applications in metabolic and blood deficiency disorders. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) provides superior resolution, sensitivity, and mass accuracy for identifying and characterizing this compound in complex herbal matrices [1].

Chemical Profile and Analytical Significance

Rehmaionoside B is classified as a rehmaionoside compound, specifically identified as an isomer with molecular formula $C_{19}H_{34}O_8Na$, observed as $[M+Na]^+$ at m/z 413.2149 [1]. This compound demonstrates significant variation across different processing methods of *Rehmanniae Radix*, making accurate characterization essential for quality control and standardization of herbal products [1] [2].

Experimental Protocols

Sample Preparation Protocol

Materials and Reagents

- Solvents:** HPLC-grade methanol, acetonitrile, ethyl acetate

- **Water:** Purified deionized water (Milli-Q system, 18.2 MΩ·cm)
- **Standards:** Reference standards for iridoid glycosides and phenylpropanoid glycosides
- **Filters:** 0.22 µm microporous membrane filters

Extraction Procedure

- **Weighing:** Accurately weigh 1.0 g of powdered Rehmanniae Radix sample
- **Extraction:** Add 10 mL of 70% methanol-water solution
- **Sonication:** Sonicate for 30 minutes at room temperature
- **Centrifugation:** Centrifuge at 12,000 rpm for 10 minutes
- **Filtration:** Filter supernatant through 0.22 µm membrane filter
- **Storage:** Store filtered extract at -20°C until UPLC-Q-TOF-MS analysis [1] [3]

UPLC-Q-TOF-MS Analytical Conditions

Chromatographic Separation

Parameter	Specification
Column	Waters ACQUITY UPLC BEH C ₁₈ (2.1 × 100 mm, 1.7 µm)
Column Temperature	35°C
Mobile Phase A	0.1% aqueous formic acid
Mobile Phase B	Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	2 µL
Gradient Program	3% B (0-2 min), 3-8% B (2-8 min), 8-25% B (8-12 min), 25-45% B (15-16 min), 45-90% B (16-22 min), 90-100% B (22-26 min), 100% B (26-28 min) [3] [4]

Mass Spectrometry Parameters

Parameter	Positive Ion Mode
Ionization Source	Electrospray Ionization (ESI)
Capillary Voltage	3.0 kV
Cone Voltage	2.5 V
Desolvation Temperature	350°C
Desolvation Gas Flow	600 L/h
Cone Gas Flow	50 L/h
Source Temperature	120°C
Mass Range	m/z 50-1200
Collision Energy	Low energy: 6 V; High energy: 20-80 V [3] [4]

Identification Protocol for Rehmaionoside B

Mass Spectrometric Detection

- **Primary Detection:** Monitor for $[M+Na]^+$ ion at m/z 413.2149
- **Fragmentation Pattern:** Characteristic fragment ions at m/z 211.1692, 193.1592, and 175.1484
- **Structural Confirmation:** The fragment at m/z 211.1692 indicates loss of 180 Da corresponding to one glucose molecule, while m/z 193.1592 and 175.1484 indicate consecutive loss of two water molecules, suggesting the presence of two hydroxyl groups [1]

Data Processing and Analysis

- **Software Utilization:** Process data using MassHunter software (version 10.0) or UNIFI platform
- **Molecular Formula Prediction:** Use software tools with mass error threshold of ± 10 ppm
- **Structural Elucidation:** Analyze MS/MS spectra and compare with literature data [1] [3]

Method Validation and Quality Control

System Suitability Testing

- **Mass Accuracy:** Ensure mass error < 5 ppm using leucine enkephalin as calibration solution
- **Retention Time Stability:** RSD of retention time should be < 1%
- **Peak Area Reproducibility:** RSD of peak areas should be < 3%

Quality Control Measures

- **Blank Samples:** Analyze methanol blanks to monitor contamination
- **Quality Control Samples:** Prepare pooled QC samples from all extracts
- **Reference Standards:** Analyze known standards to verify system performance [3] [2]

Quantitative Analysis Considerations

While the primary identification of **Rehmaionoside B** relies on accurate mass measurement and fragmentation patterns, quantitative analysis requires establishment of a calibration curve using authentic standards. In the absence of commercially available **Rehmaionoside B** standards, semi-quantitative analysis can be performed using structurally similar compounds as external standards [1] [2].

Troubleshooting Guide

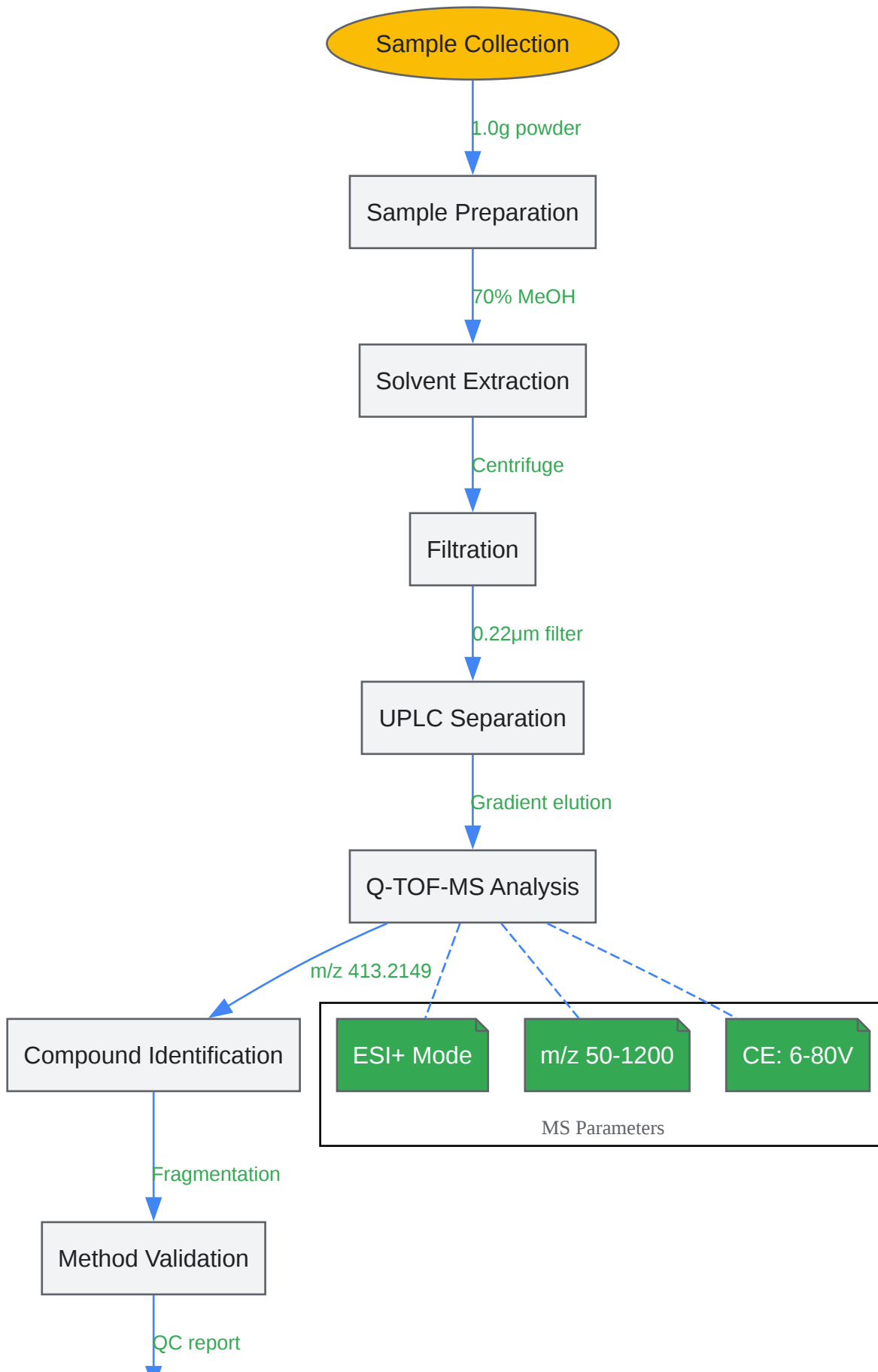
Issue	Possible Cause	Solution
Poor Chromatographic Resolution	Column degradation	Replace UPLC column
Low Signal Intensity	Source contamination	Clean ion source and cone
Mass Accuracy Drift	Calibration issues	Recalibrate with reference standard
Inconsistent Fragmentation	Collision energy variation	Optimize collision energy parameters

Applications in Herbal Medicine Research

This UPLC-Q-TOF-MS method enables:

- **Quality Control:** Differentiation between various processed forms of *Rehmanniae Radix*
 - **Stability Studies:** Monitoring degradation products during processing
 - **Metabolomic Studies:** Integrating **Rehmaionoside B** analysis with broader phytochemical profiling
- [1] [2]

The experimental workflow below summarizes the key steps in the analysis:





Data Reporting

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Analytical Workflow for Rehmaionoside B

The diagram above illustrates the comprehensive workflow for **Rehmaionoside B** analysis, from sample preparation through data reporting, highlighting critical MS parameters for optimal detection and characterization.

Conclusion

The UPLC-Q-TOF-MS method presented provides robust analytical protocols for the identification and characterization of **Rehmaionoside B** in *Rehmannia glutinosa* and related herbal preparations. The high resolution and mass accuracy of this technique enable reliable detection even in complex matrices, supporting quality control and standardization efforts in herbal medicine research and development.

References

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